molecular formula C7H9N3S B2641087 N-(3-pyridinylmethyl)thiourea CAS No. 73161-70-3

N-(3-pyridinylmethyl)thiourea

Cat. No. B2641087
CAS RN: 73161-70-3
M. Wt: 167.23
InChI Key: IDUGONKKOKQBPJ-UHFFFAOYSA-N
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Description

N-(3-pyridinylmethyl)thiourea is an organosulfur compound . It is a part of the thiourea family, which has applications in numerous fields such as organic synthesis and pharmaceutical industries .


Synthesis Analysis

Thioureas and their derivatives are synthesized by the reaction of various amines with CS2 . A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives .


Molecular Structure Analysis

The molecular formula of N-(3-pyridinylmethyl)thiourea is C7H9N3S . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods .


Chemical Reactions Analysis

Thiourea derivatives have been used in many reactions . They have been the subject of extensive study in coordination chemistry . Thiourea derivatives also act as organocatalysts .


Physical And Chemical Properties Analysis

Thiourea is a fairly simple organic molecule (with a thioamide group) . The non-linear optical properties, such as dipole moment (μ), the polarizability (α0), and the first hyperpolarizability (βtot), and thermodynamic functions, such as entropy (S), specific heat capacity (Cv), and thermal energy (E), were calculated .

Scientific Research Applications

Medicinal Applications

Thioureas, including N-(3-pyridinylmethyl)thiourea, have significant medicinal applications . They are used in the field of medicine for various purposes and their applications are increasing over time .

Agricultural Applications

In the field of agriculture, thioureas are used as insect growth regulators, anti-fungal agents, and herbicides . This makes N-(3-pyridinylmethyl)thiourea a potential candidate for these applications.

Industrial Applications

Thioureas also have non-medicinal activities in industry . They could be used in various industrial processes, potentially including those that could benefit from the properties of N-(3-pyridinylmethyl)thiourea.

Analytical Chemistry

Thioureas are used in analytical chemistry . Given its unique structure, N-(3-pyridinylmethyl)thiourea could have specific uses in this field.

Metallurgy

Thioureas are used in metallurgy . N-(3-pyridinylmethyl)thiourea could potentially be used in processes such as metal extraction or refinement.

Molecular Electronics

Thiourea derivatives have attracted attention as potential materials for use in molecular electronics due to their fairly rigid p-system properties . N-(3-pyridinylmethyl)thiourea could potentially be used in applications such as Organic Light Emitting diodes (OLED) .

Mechanism of Action

Target of Action

N-(3-pyridinylmethyl)thiourea is a derivative of thiourea, an organosulfur compound . Thiourea and its derivatives have been shown to possess diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . .

Mode of Action

It can be inferred from the properties of thiourea derivatives that they interact with their targets, leading to changes that result in their diverse biological applications .

Biochemical Pathways

Thiourea derivatives, including N-(3-pyridinylmethyl)thiourea, have been shown to affect various biochemical pathways. For instance, they have been found to inhibit α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . These enzymes are involved in various biochemical pathways, including carbohydrate metabolism and neurotransmission .

Pharmacokinetics

It is known that thiourea is practically completely absorbed after oral administration and is excreted largely unchanged via the kidneys .

Result of Action

Given the diverse biological applications of thiourea derivatives, it can be inferred that n-(3-pyridinylmethyl)thiourea likely has a range of molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(3-pyridinylmethyl)thiourea. For instance, exposure route has been recognized as a factor that can influence the metabolism of related compounds in animals . .

Safety and Hazards

Thiourea is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and is suspected of causing cancer and damaging the unborn child .

properties

IUPAC Name

pyridin-3-ylmethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S/c8-7(11)10-5-6-2-1-3-9-4-6/h1-4H,5H2,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUGONKKOKQBPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-pyridinylmethyl)thiourea

Synthesis routes and methods

Procedure details

A mixture of 1 part of 3-pyridinemethanamine, 3.9 parts of 1-(4-fluorophenylmethyl)-N-[1-(2-isothiocyanatoethyl)-4-piperidinyl]-1H-benzimidazol-2-amine and 45 parts of tetrahydrofuran was stirred for 4 hours at room temperature. The reaction mixture was evaporated in vacuo. The residue was purified by column-chromatography over silica gel using a mixture of trichloromethane and methanol (94:6 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from a mixture of 2-propanone and 2,2'-oxybispropane, yielding 3.4 parts (65.7%) of N-[2-[4-[[1-(4-fluorophenyl)methyl]-1H-benzimidazol-2-yl]amino]-1-piperidinyl]-ethyl]-N'-(3-pyridinylmethyl)thiourea; mp. 147.2° C. (compound 102).
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